molecular formula C23H29FN4O2 B11224412 N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11224412
M. Wt: 412.5 g/mol
InChI Key: GTLCSHPAYGQWHE-UHFFFAOYSA-N
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Description

N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a cycloheptapyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the construction of the cycloheptapyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological targets.

    Industry: The compound may be used in the production of materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE
  • **N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}PROPIONAMIDE

Uniqueness

N-{1-[(4-FLUOROPHENYL)METHYL]PIPERIDIN-4-YL}-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29FN4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C23H29FN4O2/c24-19-8-6-17(7-9-19)15-27-12-10-20(11-13-27)25-22(29)16-28-23(30)14-18-4-2-1-3-5-21(18)26-28/h6-9,14,20H,1-5,10-13,15-16H2,(H,25,29)

InChI Key

GTLCSHPAYGQWHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F

Origin of Product

United States

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